molecular formula C6H7FN2O2S B15257653 (5-Fluoropyridin-3-yl)methanesulfonamide

(5-Fluoropyridin-3-yl)methanesulfonamide

Cat. No.: B15257653
M. Wt: 190.20 g/mol
InChI Key: MUNZQEAYGOEIJG-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methanesulfonamide is a fluorinated sulfonamide compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Fluorinated sulfonamides are recognized for their significant biomedical importance, exhibiting a range of biological activities by inhibiting various disease targets . The incorporation of fluorine into molecular structures is a well-established strategy to fine-tune the physicochemical properties, metabolic stability, and binding affinity of potential drug candidates . The sulfonamide functional group is a privileged pharmacophore in drug design, often contributing to target binding through hydrogen bond interactions. Researchers utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its structure, featuring both a sulfonamide group and a fluoropyridine ring, makes it a versatile precursor for constructing compound libraries aimed at exploring new chemical entities with potential therapeutic applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.20 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H7FN2O2S/c7-6-1-5(2-9-3-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

MUNZQEAYGOEIJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the methanesulfonamide group . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like ammonium formate .

Industrial Production Methods

Industrial production of (5-Fluoropyridin-3-yl)methanesulfonamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position of the pyridine ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) under basic conditions. For example:

  • Phenethylamine displacement : In the presence of K<sub>2</sub>CO<sub>3</sub> and DMF, fluorine displacement by phenethylamine occurs, accompanied by a 1,3-sulfonyl migration to yield rearranged products (Figure 1) .

Mechanistic Pathways (Scheme 1) :

  • Initial attack by phenethylamine at the C-6 position of the pyridine ring.

  • Base-promoted aromatization and mesyl group migration.

  • Elimination of fluoride to form the final product.

Reaction ConditionOutcomeYield
Phenethylamine, K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C1,3-Sulfonyl migration product95%

Ring Functionalization via Photoredox Coupling

The fluoropyridine ring participates in photoredox-mediated reactions. A study demonstrated that α,α-difluoro-β-iodoketones coupled with silyl enol ethers under blue LED irradiation (using fac-Ir(ppy)<sub>3</sub> as a catalyst) to form fluoropyridines .

Key Steps :

  • Photoredox coupling generates difluorinated intermediates.

  • Condensation with ammonium acetate at 120°C yields 3-fluoropyridines .

ComponentRoleReaction Outcome
fac-Ir(ppy)<sub>3</sub>PhotocatalystEnables radical initiation
NH<sub>4</sub>OAcCondensation agentFacilitates pyridine ring closure

Biochemical Interactions

The compound binds competitively to bacterial ribosomal peptidyl transferase centers (PTC), inhibiting protein synthesis. Docking studies reveal:

  • Hydrogen bonding : Between the sulfonamide group and purine/pyrimidine residues (e.g., U2527, C2529) .

  • Hydrophobic interactions : The pyridine ring engages with nonpolar regions of the target enzyme .

Table 1: Binding Interactions with Haloarcula marismortui Ribosomal PTC

Compound RegionTarget ResiduesInteraction Type
SulfonamideU2538, G2539Hydrogen bonding
Pyridine ringC2486Hydrophobic

Comparative Reactivity with Analogues

The 5-fluoro substitution distinguishes its reactivity from other halogenated derivatives:

Parameter5-Fluoro Derivative5-Chloro Derivative
S<sub>N</sub>Ar RateFaster (due to higher electronegativity)Slower
Enzyme Binding Affinity2.1 μM (IC<sub>50</sub>)5.8 μM (IC<sub>50</sub>)

Mechanistic Insights

  • Electronic effects : Fluorine’s electron-withdrawing nature enhances the pyridine ring’s electrophilicity, favoring S<sub>N</sub>Ar reactions .

  • Steric considerations : The methanesulfonamide group directs incoming nucleophiles to specific ring positions .

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can result in the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Anti-inflammatory Methanesulfonamide Derivatives

Key Compounds: Benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) .

  • Structural Differences: These derivatives feature a benzothieno-pyrimidine core instead of a pyridine ring. The methanesulfonamide group is attached via a thioether linker to the heterocyclic system.
  • Biological Activity: Strong inhibition of COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, with suppression of PGE2 and IL-8 production.
  • Key Findings: The thioether linkage and bulky benzothieno-pyrimidine core enhance selectivity for inflammatory mediators. Compound 9, with a 2,4-difluorophenylthio group, showed particularly high potency .

Comparison: Unlike these derivatives, (5-Fluoropyridin-3-yl)methanesulfonamide lacks the extended fused-ring system, which may reduce steric hindrance and improve solubility.

Antiviral Methanesulfonamide-Quinoline Hybrids

Key Compounds: Quinoline-linked methanesulfonamides (e.g., compounds 45, 46, 47–49) .

  • Structural Differences: These compounds use quinoline as the core, connected to methanesulfonamide via phenyl, alkyl, or saturated ring linkers (e.g., pyrrolidine in 48).
  • Biological Activity : Inhibitors of HCV NS5B polymerase, with potency dependent on linker conformation. The phenyl linker (compound 39 ) and pyrrolidine linker (compound 48 ) showed optimal activity due to favorable interactions with Asp318 and Ser288 in the enzyme active site.
  • Key Findings : Conformational rigidity (e.g., pyrrolidine) improves solubility while maintaining potency. The methanesulfonamide group is critical for hydrogen bonding with the target .

However, the fluorine atom may enhance electronegativity, improving binding to polar residues in enzyme targets.

Antitumor Methanesulfonamide vs. Phosphoramidate Derivatives

Key Compounds: 9-Anilinoacridine methanesulfonamide (AMSA) and dimethyl phosphoramidates .

  • Structural Differences : AMSA contains an acridine core linked to methanesulfonamide, while phosphoramidates replace sulfonamide with a phosphate group.
  • Biological Activity : Phosphoramidates exhibit twice the dose potency of AMSA against P388 leukemia but also higher toxicity. Both classes depend on acridine substitution for DNA intercalation.
  • Key Findings : The sulfonamide group in AMSA contributes to DNA binding but may reduce metabolic stability compared to phosphoramidates .

Comparison : (5-Fluoropyridin-3-yl)methanesulfonamide’s pyridine core lacks the planar acridine structure, likely reducing DNA intercalation. However, the fluorine atom could mitigate oxidative metabolism, improving pharmacokinetics.

Receptor-Targeting Sulfonamide Isosteres

Key Compound : (1H-Indazol-3-yl)methanesulfonamide .

  • Structural Differences : Features an indazole ring instead of pyridine.
  • Biological Activity : Binds to Kv4.2 potassium channels with low interaction energy (−9.2 kcal/mol), similar to Zonisamide.
  • Key Findings : The indazole ring’s hydrogen-bonding capability is critical for receptor interaction, unlike isoxazole or pyrazole isosteres .

However, fluorine’s electron-withdrawing effect could stabilize adjacent sulfonamide interactions.

Biological Activity

(5-Fluoropyridin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of a fluorine atom into the pyridine ring enhances the compound's pharmacological profile, affecting its interactions with biological targets.

Chemical Structure and Properties

The molecular structure of (5-Fluoropyridin-3-yl)methanesulfonamide can be represented as follows:

C7H8FN2O2S\text{C}_7\text{H}_8\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a pyridine ring substituted at the 5-position with a fluorine atom and a methanesulfonamide group, which is known for its ability to form hydrogen bonds and interact with various biological receptors.

The biological activity of (5-Fluoropyridin-3-yl)methanesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety facilitates hydrogen bonding, potentially leading to the inhibition or modulation of enzyme activity. Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways related to antimicrobial activity and cancer treatment.

Antimicrobial Activity

A study evaluated the antibacterial properties of derivatives based on (5-Fluoropyridin-3-yl)methanesulfonamide, revealing promising results:

CompoundMinimum Inhibitory Concentration (MIC)Activity
7j0.25 µg/mL8-fold stronger than linezolid
7k0.50 µg/mLEffective against biofilm formation

These derivatives demonstrated not only antibacterial effects but also improved safety profiles in cytotoxicity tests, suggesting their potential as therapeutic agents against gram-positive bacterial infections .

Antiproliferative Activity

Research has shown that modifications to the (5-Fluoropyridin-3-yl)methanesulfonamide structure can yield compounds with significant antiproliferative effects. For instance, certain derivatives exhibited strong inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and cell death:

CompoundIC50 (µM)Effect on Tubulin Dynamics
Compound A1.0Inhibits microtubule assembly
Compound B0.5Induces spindle morphology changes

These findings highlight the potential of (5-Fluoropyridin-3-yl)methanesulfonamide derivatives in cancer therapy .

Case Study 1: HDAC Inhibition

A notable case study focused on the selective inhibition of histone deacetylases (HDACs) using (5-Fluoropyridin-3-yl)methanesulfonamide derivatives. The study found that these compounds selectively inhibited class II HDACs without causing toxicity associated with class I HDAC inhibition, indicating their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders .

Case Study 2: Neurotropic Activity

Another investigation assessed the neurotropic effects of related compounds derived from (5-Fluoropyridin-3-yl)methanesulfonamide. The study demonstrated that these compounds could enhance neurite outgrowth in PC12 cells, suggesting their potential for neuroregenerative therapies .

Q & A

Q. What are the optimal synthetic routes for (5-Fluoropyridin-3-yl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves two primary steps:

Formation of the pyridine core : Start with 5-fluoro-3-iodopyridine derivatives (e.g., via halogenation or cross-coupling reactions). highlights iodinated pyridine intermediates as precursors.

Sulfonamide introduction : React the pyridine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. This nucleophilic substitution requires precise temperature control (0–5°C) to avoid side reactions .

  • Optimization Tips :
  • Use palladium-catalyzed Suzuki-Miyaura coupling for fluorophenyl group attachment (if applicable) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to enhance yield.
Synthetic StepReagents/ConditionsYield RangeKey References
HalogenationI₂, H₂SO₄, 80°C60–75%
SulfonylationMeSO₂Cl, Et₃N, DCM, 0°C70–85%

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of crystal structures. This program is robust for small-molecule resolution, even with twinned data .
  • NMR spectroscopy : Analyze ¹⁹F NMR (δ ~ -110 ppm for fluoropyridine) and ¹H NMR (pyridine protons at δ 8.2–8.5 ppm) to confirm substitution patterns .
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect sulfonamide degradation products .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate fluoropyridine substitution effects?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with substituents at the 2-, 4-, or 6-positions of the pyridine ring. Compare bioactivity (e.g., enzyme inhibition) using dose-response assays.
  • Fluorine Position Impact : Replace the 5-fluoro group with Cl, Br, or H to assess electronic effects. demonstrates positional isomers (e.g., 2-amino-3-fluorophenyl derivatives) exhibit varying binding affinities .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding energy. Tabulate IC₅₀ values for comparison:
SubstituentPositionIC₅₀ (μM)Binding Energy (kcal/mol)
-F50.12-9.8
-Cl50.45-8.2
-H51.20-6.5

Q. What methodologies resolve discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR assignments with HSQC and HMBC experiments to confirm proton-carbon connectivity. Compare with X-ray data (e.g., bond lengths/angles from SHELXL refinements) .
  • Dynamic NMR for Conformers : If crystallography shows rigid structures but NMR suggests flexibility, perform variable-temperature NMR to detect rotamers or tautomers .
  • DFT Calculations : Use Gaussian09 to optimize geometries and predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate experimental artifacts .

Key Considerations for Experimental Design

  • Contradiction Analysis : If biological activity conflicts with computational predictions, re-evaluate assay conditions (e.g., buffer pH, solubility via DLS measurements) .
  • Scale-Up Challenges : For multi-gram synthesis, replace batch reactors with continuous flow systems to improve sulfonylation efficiency (residence time: 30 min, 25°C) .

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